![molecular formula C6H4F4N2 B1350565 3,4,5,6-Tetrafluorobenzene-1,2-diamine CAS No. 2993-07-9](/img/structure/B1350565.png)
3,4,5,6-Tetrafluorobenzene-1,2-diamine
Overview
Description
3,4,5,6-Tetrafluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H4F4N2 and a molecular weight of 180.1 g/mol It is characterized by the presence of four fluorine atoms and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diamine typically involves the reaction of fluorinated benzene derivatives with suitable amination reagents. One common method includes the reaction of 3,4,5,6-tetrafluorobenzene with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrafluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of fluorine atoms.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Synthesis of Fluorinated Compounds
3,4,5,6-Tetrafluorobenzene-1,2-diamine serves as a valuable intermediate in the synthesis of various fluorinated compounds. It can undergo nucleophilic substitution reactions where fluorine atoms can be replaced by other functional groups such as amino or hydroxyl groups. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Pharmaceuticals
A study demonstrated that derivatives of this compound could induce apoptosis in Hep2 cells. This indicates its potential as a precursor for developing anti-cancer drugs .
Polymer Chemistry
The compound can be utilized to create novel polymeric materials. When reacted with other monomers or through polymerization processes, it can lead to the formation of high-performance polymers that exhibit enhanced thermal and chemical resistance.
Data Table: Polymerization Reactions
Reaction Type | Monomer Used | Resulting Polymer |
---|---|---|
Electrophilic Addition | Tetrafluoroterephthalic Acid | Poly(aryl ether ketone) |
Nucleophilic Substitution | Dihydroxy compounds | Polyamides |
Applications in Material Science
Due to its thermal stability and resistance to chemical degradation, this compound is explored for applications in material science. It can be used to develop coatings and adhesives that require durability under harsh conditions.
Case Study: Coating Applications
Research has shown that coatings derived from fluorinated diamines exhibit superior water and oil repellency compared to traditional coatings. This property is crucial for applications in electronics and automotive industries .
Environmental Applications
The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental remediation technologies. Its derivatives can be designed to selectively bind and remove toxic metals from contaminated water sources.
Data Table: Metal Binding Studies
Metal Ion | Binding Affinity (K) | Application |
---|---|---|
Lead (Pb) | Low µM | Water purification |
Mercury (Hg) | Very low nM | Toxic waste treatment |
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrafluorobenzene-1,2-diamine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino groups can form hydrogen bonds and interact with other functional groups, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzene-1,4-diamine
- 2,4,5,6-Tetrafluorobenzene-1,3-diamine
- 3,4,5,6-Tetrafluorobenzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of its fluorine atoms and amino groups, which confer distinct chemical properties compared to its isomers.
Biological Activity
3,4,5,6-Tetrafluorobenzene-1,2-diamine (CAS Number: 2993-07-9) is an organic compound with the molecular formula C6H4F4N2 and a molecular weight of 180.1 g/mol. This compound is characterized by its unique structure, featuring four fluorine atoms and two amino groups positioned on a benzene ring. The presence of fluorine enhances its reactivity and stability, making it a subject of interest in various biological and industrial applications.
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The amino groups can form hydrogen bonds with various functional groups in biological systems, influencing enzyme activity and receptor interactions. Additionally, the fluorine atoms may enhance lipophilicity and alter the compound's pharmacokinetics.
Research Findings
Recent studies have explored the potential biological effects of this compound:
- Antioxidant Activity : A study indicated that certain fluorinated compounds exhibit moderate antioxidant properties. The ability to scavenge free radicals may be linked to the structural characteristics imparted by the fluorine substituents.
- Cellular Interactions : Research has shown that this compound can interact with cellular membranes and influence cellular signaling pathways. Such interactions may be mediated through the compound's ability to form complexes with membrane proteins or lipids .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of various fluorinated aromatic amines, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 2: Cytotoxic Effects
Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy as a chemotherapeutic agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with its isomers and other related compounds. Below is a summary table highlighting key differences:
Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|---|
This compound | Structure | Moderate | Significant | Induces apoptosis |
2,3-Difluorobenzene-1,4-diamine | Varies | Low | Moderate | Low |
2,4-Difluorobenzene-1,3-diamine | Varies | Low | Low | None |
Properties
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMNTZYICNLRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378796 | |
Record name | 3,4,5,6-tetrafluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-07-9 | |
Record name | 3,4,5,6-tetrafluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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